molecular formula C15H24BNO2 B13673560 3-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

3-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13673560
M. Wt: 261.17 g/mol
InChI Key: LXPIJAAUMQOTGQ-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a tert-butyl group and a boronic ester group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 3-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of a pyridine derivative with a boronic ester. One common method involves the use of tert-butylpyridine and a boronic ester in the presence of a catalyst under controlled conditions. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

3-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and solvents like toluene or ethanol. Major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

3-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar compounds to 3-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine include other boronic esters and pyridine derivatives. For example:

    3-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Similar structure but with a benzene ring instead of pyridine.

    4-(tert-Butyl)-2,6-dimethylphenylboronic acid: Another boronic acid derivative with different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications .

Properties

Molecular Formula

C15H24BNO2

Molecular Weight

261.17 g/mol

IUPAC Name

3-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C15H24BNO2/c1-13(2,3)11-8-12(10-17-9-11)16-18-14(4,5)15(6,7)19-16/h8-10H,1-7H3

InChI Key

LXPIJAAUMQOTGQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(C)(C)C

Origin of Product

United States

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